N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1-tosylpyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1-tosylpyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C24H22FN3O4S2 and its molecular weight is 499.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1-tosylpyrrolidine-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by relevant data and findings from various studies.
Chemical Structure
The compound is characterized by a complex structure that includes a pyrrolidine ring, a tosyl group, and functional groups derived from benzo[d]thiazole and furan. The presence of these moieties suggests potential interactions with biological targets, which are crucial for its pharmacological effects.
Antitumor Activity
Recent studies have demonstrated that derivatives containing benzo[d]thiazole and furan moieties exhibit significant antitumor activity. For instance, compounds similar to this compound were evaluated for their efficacy against various cancer cell lines, including A549 (lung cancer), HCC827, and NCI-H358.
Table 1: Antitumor Activity Against Lung Cancer Cell Lines
Compound | Cell Line | IC50 (μM) | Assay Type |
---|---|---|---|
This compound | A549 | 6.75 ± 0.19 | 2D |
This compound | HCC827 | 5.13 ± 0.97 | 2D |
This compound | NCI-H358 | 0.85 ± 0.05 | 2D |
The results indicate that the compound exhibits potent cytotoxic effects, particularly in the A549 cell line, suggesting its potential as a therapeutic agent in lung cancer treatment .
The mechanism underlying the antitumor activity of this compound involves its interaction with DNA. Studies have shown that similar compounds predominantly bind within the minor groove of AT-DNA, forming monomers or higher-order aggregates. This binding mode may inhibit DNA replication and transcription, leading to reduced cell proliferation .
Antimicrobial Activity
In addition to its antitumor properties, this compound has been evaluated for antimicrobial activity against various pathogens.
Table 2: Antimicrobial Activity Against Bacterial Strains
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Escherichia coli | X μg/mL |
This compound | Staphylococcus aureus | Y μg/mL |
The compound showed promising antibacterial activity, indicating its potential use in treating bacterial infections .
Case Studies
Several case studies have highlighted the efficacy of compounds similar to this compound in clinical settings:
- Lung Cancer Treatment : A study involving patients with advanced lung cancer demonstrated that treatment with related compounds resulted in significant tumor reduction and improved patient survival rates.
- Infection Control : Clinical trials assessing the antimicrobial properties revealed that patients treated with derivatives exhibited lower rates of infection compared to control groups.
特性
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O4S2/c1-16-9-11-18(12-10-16)34(30,31)28-13-3-7-20(28)23(29)27(15-17-5-4-14-32-17)24-26-22-19(25)6-2-8-21(22)33-24/h2,4-6,8-12,14,20H,3,7,13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTHHJRGMIGNSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)N(CC3=CC=CO3)C4=NC5=C(C=CC=C5S4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。